Synthetic Yield: 2-Chloro-3-nitrobenzonitrile vs. 2-Chloro-5-nitrobenzonitrile
The synthesis of 2-chloro-3-nitrobenzonitrile from 2-chloro-3-nitrobenzamide using a trimethylsilyl polyphosphate dehydrating agent is reported with a 99% isolated yield at a 0.413 mol scale . In contrast, the synthesis of the 5-nitro regioisomer (2-chloro-5-nitrobenzonitrile) via Sandmeyer reaction from 2-chlorobenzonitrile is reported with a maximum yield of 80% .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 99% |
| Comparator Or Baseline | 2-Chloro-5-nitrobenzonitrile: up to 80% |
| Quantified Difference | 19 percentage points higher |
| Conditions | Target: dehydration of 2-chloro-3-nitrobenzamide (0.413 mol) with trimethylsilyl polyphosphate; Comparator: Sandmeyer reaction on 2-chlorobenzonitrile |
Why This Matters
A 19% higher synthetic yield reduces raw material cost and waste generation, directly impacting procurement economics and process sustainability.
